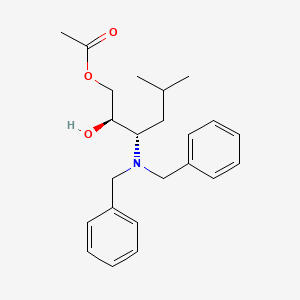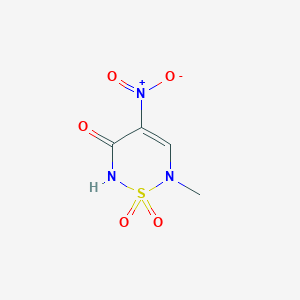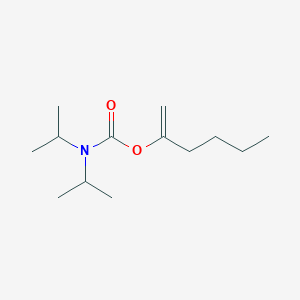
Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Essigsäure-(2R,3S)-3-Dibenzylamino-2-hydroxy-5-methylhexylester ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die sowohl Ester- als auch Aminfunktionalitäten umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Essigsäure-(2R,3S)-3-Dibenzylamino-2-hydroxy-5-methylhexylester beinhaltet typischerweise die Veresterung von Essigsäure mit (2R,3S)-3-Dibenzylamino-2-hydroxy-5-methylhexanol. Diese Reaktion kann durch saure Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen katalysiert werden. Das Reaktionsgemisch wird dann durch Destillation oder Umkristallisation gereinigt, um den gewünschten Ester zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Fließmikroreaktorsysteme können eingesetzt werden, um die Veresterungsreaktion zu erleichtern, wobei eine bessere Kontrolle über die Reaktionsbedingungen und eine Reduzierung der Bildung von Nebenprodukten erreicht wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Essigsäure-(2R,3S)-3-Dibenzylamino-2-hydroxy-5-methylhexylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Chromtrioxid oder Kaliumpermanganat zu einem Keton oxidiert werden.
Reduktion: Die Estergruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Substitution: Die Dibenzylaminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen sie unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Chromtrioxid in Essigsäure oder Kaliumpermanganat in wässriger Lösung.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Nucleophile wie Halogenide oder Amine in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung eines Ketonderivats.
Reduktion: Bildung des entsprechenden Alkohols.
Substitution: Bildung von substituierten Amin-Derivaten.
Wissenschaftliche Forschungsanwendungen
Essigsäure-(2R,3S)-3-Dibenzylamino-2-hydroxy-5-methylhexylester hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle Rolle in biochemischen Stoffwechselwegen und Enzymwechselwirkungen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich seiner Verwendung als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von Essigsäure-(2R,3S)-3-Dibenzylamino-2-hydroxy-5-methylhexylester beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Estergruppe kann eine Hydrolyse eingehen, um Essigsäure und den entsprechenden Alkohol freizusetzen, die dann an verschiedenen biochemischen Stoffwechselwegen teilnehmen können. Die Dibenzylaminogruppe kann mit Enzymen oder Rezeptoren interagieren, ihre Aktivität beeinflussen und zu spezifischen biologischen Wirkungen führen .
Wirkmechanismus
The mechanism of action of acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The dibenzylamino group may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2R,3S)-Isocitronensäure: Ein Strukturisomer mit ähnlichen funktionellen Gruppen, aber unterschiedlicher Stereochemie.
(2S,3R)-3-Methylglutamat: Ein Aminosäurederivat mit ähnlichen Ester- und Aminfunktionalitäten
Einzigartigkeit
Essigsäure-(2R,3S)-3-Dibenzylamino-2-hydroxy-5-methylhexylester ist aufgrund seiner spezifischen Stereochemie und Kombination von funktionellen Gruppen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
871948-93-5 |
|---|---|
Molekularformel |
C23H31NO3 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
[(2R,3S)-3-(dibenzylamino)-2-hydroxy-5-methylhexyl] acetate |
InChI |
InChI=1S/C23H31NO3/c1-18(2)14-22(23(26)17-27-19(3)25)24(15-20-10-6-4-7-11-20)16-21-12-8-5-9-13-21/h4-13,18,22-23,26H,14-17H2,1-3H3/t22-,23-/m0/s1 |
InChI-Schlüssel |
LWTGIEFUTRCWQS-GOTSBHOMSA-N |
Isomerische SMILES |
CC(C)C[C@@H]([C@H](COC(=O)C)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(C(COC(=O)C)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)

![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
![3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide](/img/structure/B12594087.png)
![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)

![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
![1-[2-(2-Butoxyethoxy)ethyl]-1H-indole](/img/structure/B12594114.png)
![Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane](/img/structure/B12594117.png)
![8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12594123.png)
![5-{[4-(Nonyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12594126.png)
![N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B12594127.png)


